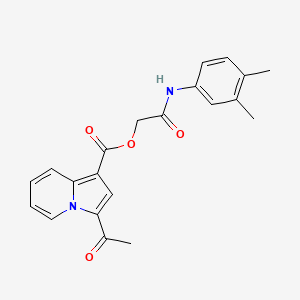
4-(2-fluorophenyl)-3-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(2-fluorophenyl)-3-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one" is a complex molecule that likely exhibits a range of biological activities due to its structural features. The presence of a 1,2,4-triazole ring, a fluorophenyl group, and a methoxy-substituted pyrazole moiety suggests potential for interactions with various biological targets. While the specific papers provided do not directly discuss this compound, they do provide insights into similar molecules, which can be used to infer some of the chemical and physical properties, as well as potential synthesis routes and biological activities for the compound .
Synthesis Analysis
The synthesis of related fluorine-containing heterocyclic compounds often involves multi-step reactions, as seen in the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and 1,3-Disubstituted pyrazole-4-carboxaldehydes derivatives . The synthesis of such compounds typically requires careful selection of starting materials and reaction conditions to ensure the formation of the desired product with the correct structural features.
Molecular Structure Analysis
The molecular structure of compounds similar to the one has been determined using various analytical techniques, including X-ray diffraction (XRD), nuclear magnetic resonance (NMR), and mass spectrometry . These methods provide detailed information about the geometrical parameters of the molecule, such as bond lengths and angles, as well as the spatial arrangement of different functional groups.
Chemical Reactions Analysis
The reactivity of such molecules can be influenced by the presence of electron-withdrawing or electron-donating groups. For instance, the presence of a carbonyl group can make certain regions of the molecule more reactive, as indicated by molecular electrostatic potential (MEP) analysis . The fluorine atoms and other substituents can also play a crucial role in the binding interactions of the molecule with biological targets, affecting its inhibitory activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorine-containing heterocyclic compounds are often characterized by their stability, charge distribution, and potential for charge transfer within the molecule, as determined by HOMO-LUMO analysis . The presence of fluorine can affect the lipophilicity and metabolic stability of the compound, which in turn influences its pharmacokinetic and toxicological profile . Additionally, the hyperpolarizability of such molecules can be indicative of their role in nonlinear optics .
科学的研究の応用
Structural Characterization
The compound has been involved in studies focusing on the structural characterization of isostructural compounds. For instance, Kariuki et al. (2021) synthesized isostructural compounds and performed single crystal diffraction for structure determination, highlighting the planarity of the molecule and the perpendicular orientation of one of the two fluorophenyl groups to the plane of the rest of the molecule (Kariuki et al., 2021).
Antimicrobial Properties
Several studies have synthesized and tested derivatives of the compound for antimicrobial activities. For instance, Rai et al. (2009) synthesized novel oxadiazoles derivatives and found that some compounds exhibited significant antibacterial activity against various strains (Rai et al., 2009). Similarly, Bektaş et al. (2007) synthesized triazole derivatives and screened them for antimicrobial activities, finding that some compounds possessed good or moderate activities against test microorganisms (Bektaş et al., 2007).
Anticancer Potential
The compound's derivatives have also been investigated for their potential anticancer properties. For instance, Karayel (2021) conducted a detailed study on benzimidazole derivatives bearing triazole, highlighting the anti-cancer properties and molecular docking studies to understand the mechanism of action (Karayel, 2021). Sunil et al. (2010) investigated the antioxidant property of triazolo-thiadiazoles and explored their anticancer activity in HepG2 cells, finding that the compounds exhibited a dose-dependent cytotoxic effect on hepatocellular carcinoma cell lines (Sunil et al., 2010).
特性
IUPAC Name |
4-(2-fluorophenyl)-3-[[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-4-yl]methyl]-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN6O3/c1-25-12-14(18(24-25)30-2)19(28)26-9-7-13(8-10-26)11-17-22-23-20(29)27(17)16-6-4-3-5-15(16)21/h3-6,12-13H,7-11H2,1-2H3,(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNCCHQRHFXUGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCC(CC2)CC3=NNC(=O)N3C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-fluorophenyl)-3-((1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl)methyl)-1H-1,2,4-triazol-5(4H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(anilinomethyl)-7-methoxy-2-oxoquinolin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2515508.png)
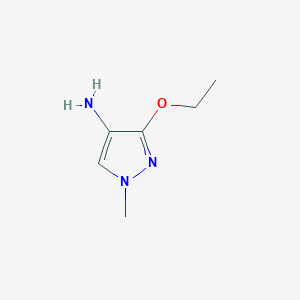
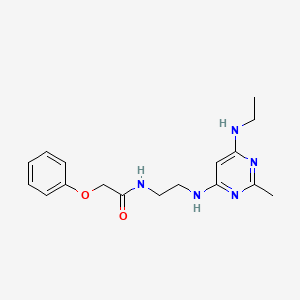
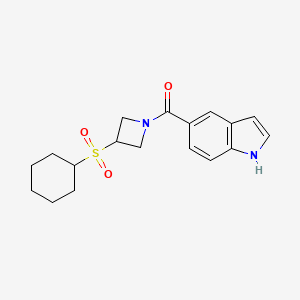
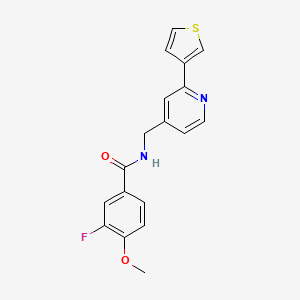
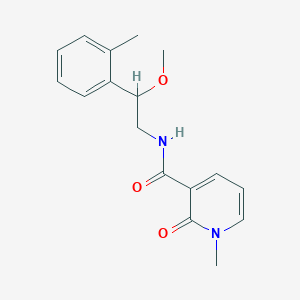
![N-[(4-fluorophenyl)methyl]-3H-benzimidazole-5-carboxamide](/img/structure/B2515518.png)
![(2R)-2-[4-(Trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2515519.png)
![3-(4-chloro-3-methylphenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]propanamide](/img/structure/B2515521.png)

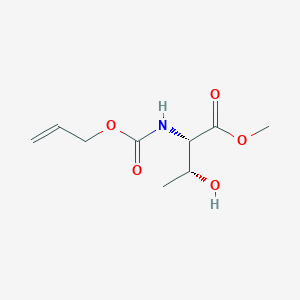
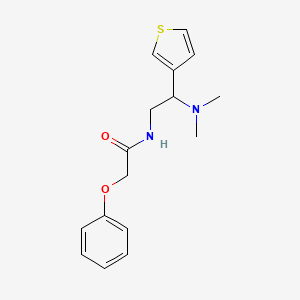
amine hydrochloride](/img/structure/B2515528.png)
